

# Spectroscopic and Spectrometric Analysis of 2-Hydrazino-4-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydrazino-4-methylpyridine

Cat. No.: B1357133

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This technical guide provides an in-depth analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound **2-Hydrazino-4-methylpyridine**. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its structural characterization.

## Data Presentation

The structural and spectral data for **2-Hydrazino-4-methylpyridine** ( $\text{C}_6\text{H}_9\text{N}_3$ ) are summarized below. This compound has a monoisotopic mass of 123.08 Da.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-Hydrazino-4-methylpyridine** was recorded in deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ) on a 400 MHz instrument. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the signal multiplicities are denoted as s (singlet), d (doublet), and br s (broad singlet).

Signal Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Integration
H-6	7.83	d	1H
H-5	6.38	d	1H
H-3	6.51	s	1H
-NH <sub>2</sub>	4.04	br s	2H
-CH <sub>3</sub>	2.17	s	3H
-NH-	7.22 (tentative)	s	1H

Note on Assignments: The assignments are based on established chemical shift principles for substituted pyridines. The downfield doublet at 7.83 ppm is characteristic of the proton at position 6, which is adjacent to the nitrogen atom in the pyridine ring. The protons at positions 3 and 5 exhibit chemical shifts and coupling patterns consistent with their electronic environment. The broad singlet at 4.04 ppm is assigned to the primary amine protons of the hydrazino group, and the singlet at 2.17 ppm corresponds to the methyl group protons. The singlet at 7.22 ppm is tentatively assigned to the secondary amine proton of the hydrazino group; its chemical shift can be variable and is dependent on factors such as solvent and concentration.

## Mass Spectrometry Data

The mass spectrometry data was obtained using Electrospray Ionization (ESI) in positive ion mode.

Ion	m/z (mass-to-charge ratio)
[M+H] <sup>+</sup>	124

Due to the absence of a publicly available Electron Ionization (EI) mass spectrum, a detailed fragmentation pattern is not presented. However, based on the fragmentation of the related compound 2-hydrazinopyridine, a plausible fragmentation pathway can be proposed. The fragmentation would likely initiate with the loss of ammonia (NH<sub>3</sub>) or the cleavage of the N-N bond.

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the  $^1\text{H}$  NMR and mass spectrometry data for compounds such as **2-Hydrazino-4-methylpyridine**.

### $^1\text{H}$ NMR Spectroscopy

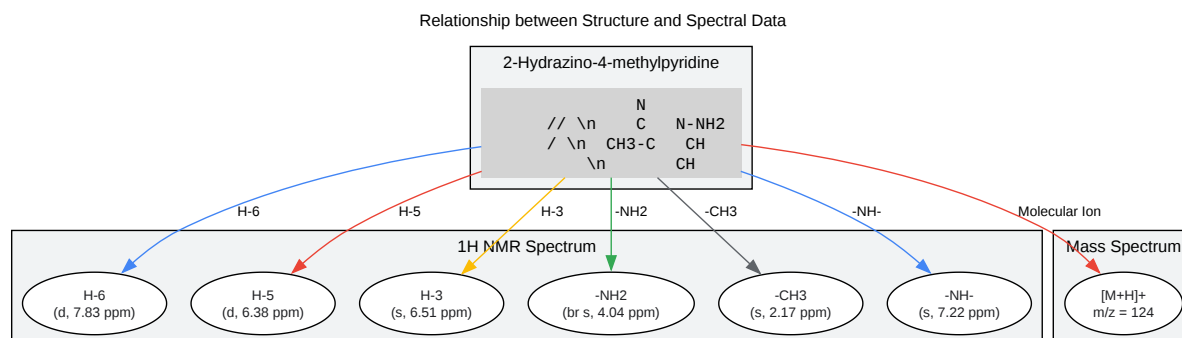
A sample of **2-Hydrazino-4-methylpyridine** (typically 5-10 mg) is dissolved in approximately 0.75 mL of a suitable deuterated solvent, such as DMSO- $\text{d}_6$ . The solution is then transferred to a 5 mm NMR tube. The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz NMR spectrometer at room temperature. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. The resulting free induction decay (FID) is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

### Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis. A solution of the compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile. This solution is then injected into a liquid chromatography system coupled to a mass spectrometer. The mass spectrometer is operated in positive ion mode using an Electrospray Ionization (ESI) source. The data is acquired over a specific mass range to detect the protonated molecular ion  $[\text{M}+\text{H}]^+$ .

## Visualizations

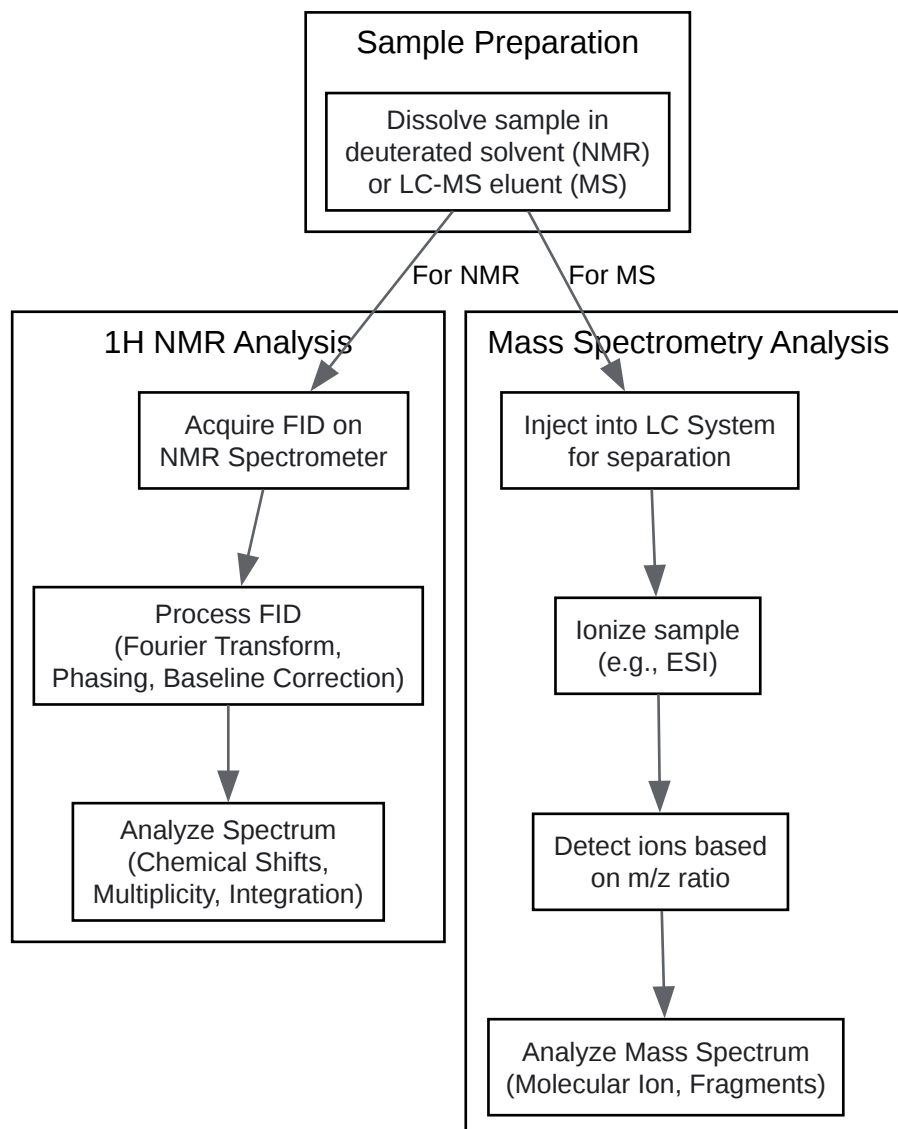
The following diagrams illustrate the relationships between the chemical structure and its spectral data, as well as a typical experimental workflow.



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Caption: Correlation of **2-Hydrazino-4-methylpyridine**'s structure with its <sup>1</sup>H NMR and Mass Spectrum signals.

## Generalized Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for obtaining and analyzing 1H NMR and Mass Spectrometry data.

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